molecular formula C18H21NO4S2 B12778037 3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate CAS No. 71173-73-4

3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

Katalognummer: B12778037
CAS-Nummer: 71173-73-4
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: RSQGBEREGDJTGS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is a chemical compound with the molecular formula C18H21NO4S2 and a molecular weight of 379.494 g/mol . It is a benzothiazolium salt, which is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate typically involves the reaction of 3-ethyl-6-methoxy-2-methylbenzothiazolium with 4-methylbenzenesulfonic acid . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale-up and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms.

Wissenschaftliche Forschungsanwendungen

3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Eigenschaften

CAS-Nummer

71173-73-4

Molekularformel

C18H21NO4S2

Molekulargewicht

379.5 g/mol

IUPAC-Name

3-ethyl-6-methoxy-2-methyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C11H14NOS.C7H8O3S/c1-4-12-8(2)14-11-7-9(13-3)5-6-10(11)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-7H,4H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI-Schlüssel

RSQGBEREGDJTGS-UHFFFAOYSA-M

Kanonische SMILES

CC[N+]1=C(SC2=C1C=CC(=C2)OC)C.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.